molecular formula C12H16ClNO2 B13535440 3-(2-Chloro-3,4-dimethoxybenzyl)azetidine

3-(2-Chloro-3,4-dimethoxybenzyl)azetidine

Cat. No.: B13535440
M. Wt: 241.71 g/mol
InChI Key: RWSGUQATFJDTLJ-UHFFFAOYSA-N
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Description

3-[(2-chloro-3,4-dimethoxyphenyl)methyl]azetidine is an organic compound that features a unique azetidine ring structure substituted with a 2-chloro-3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chloro-3,4-dimethoxyphenyl)methyl]azetidine typically involves the reaction of 2-chloro-3,4-dimethoxybenzyl chloride with azetidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for 3-[(2-chloro-3,4-dimethoxyphenyl)methyl]azetidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chloro-3,4-dimethoxyphenyl)methyl]azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced azetidine derivatives.

    Substitution: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

3-[(2-chloro-3,4-dimethoxyphenyl)methyl]azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-chloro-3,4-dimethoxyphenyl)methyl]azetidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-chloro-3,4-dimethoxyphenyl)methyl]azetidine is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

3-[(2-chloro-3,4-dimethoxyphenyl)methyl]azetidine

InChI

InChI=1S/C12H16ClNO2/c1-15-10-4-3-9(5-8-6-14-7-8)11(13)12(10)16-2/h3-4,8,14H,5-7H2,1-2H3

InChI Key

RWSGUQATFJDTLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CC2CNC2)Cl)OC

Origin of Product

United States

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